molecular formula C26H27N7O3S B2856584 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-45-0

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2856584
CAS No.: 501352-45-0
M. Wt: 517.61
InChI Key: XYGBFKQGSLUDNF-UHFFFAOYSA-N
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Description

The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting with the preparation of the benzo[d]oxazole moiety. This can be achieved through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions . The resulting benzo[d]oxazole is then functionalized with a thioether group via nucleophilic substitution reactions.

The purine core is synthesized through the condensation of appropriate amines with formamide derivatives, followed by alkylation and cyclization reactions . The final step involves the coupling of the benzo[d]oxazol-2-ylthioethyl group with the purine core under basic conditions, typically using reagents such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other benzo[d]oxazole derivatives and purine analogs:

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: is unique due to its combination of these two pharmacophores, which enhances its potential therapeutic applications .

Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O3S/c1-29-22-21(23(34)30(2)26(29)35)33(16-17-37-25-27-19-10-6-7-11-20(19)36-25)24(28-22)32-14-12-31(13-15-32)18-8-4-3-5-9-18/h3-11H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGBFKQGSLUDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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